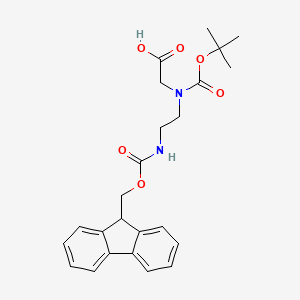

Boc-N-(2-Fmoc-aminoéthyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-n-(2-fmoc-aminoethyl)glycine is a compound that combines the protective groups tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) with glycine. This compound is primarily used in peptide synthesis, where the protective groups help in the stepwise construction of peptides by preventing unwanted side reactions.

Applications De Recherche Scientifique

Boc-n-(2-fmoc-aminoethyl)glycine is widely used in:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Proteomics: In the study of protein structure and function.

Drug Development: For the synthesis of peptide-based drugs.

Bioconjugation: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mécanisme D'action

Target of Action

Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of Boc-n-(2-fmoc-aminoethyl)glycine are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .

Mode of Action

The mode of action of Boc-n-(2-fmoc-aminoethyl)glycine involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .

Biochemical Pathways

Boc-n-(2-fmoc-aminoethyl)glycine is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

Result of Action

The result of the action of Boc-n-(2-fmoc-aminoethyl)glycine is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .

Action Environment

The action of Boc-n-(2-fmoc-aminoethyl)glycine is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .

Analyse Biochimique

Biochemical Properties

In the realm of biochemistry, Boc-n-(2-fmoc-aminoethyl)glycine is primarily used in antibody-drug coupling (ADC) synthesis . ADCs are complex molecules that consist of an antibody linked to a biologically active cytotoxic (cell-killing) payload or drug . Boc-n-(2-fmoc-aminoethyl)glycine, as a part of this structure, interacts with various enzymes and proteins during this process .

Cellular Effects

The cellular effects of Boc-n-(2-fmoc-aminoethyl)glycine are largely determined by its role in ADC synthesis . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Instead, it forms a crucial part of the ADC structure, which can target specific cancer cells and release the cytotoxic drug .

Molecular Mechanism

The molecular mechanism of Boc-n-(2-fmoc-aminoethyl)glycine is tied to its role in ADC synthesis . The compound does not directly interact with biomolecules, nor does it inhibit or activate enzymes. Instead, it serves as a linker molecule, connecting the antibody to the cytotoxic drug in ADCs .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard laboratory conditions .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Boc-n-(2-fmoc-aminoethyl)glycine in animal models. This is likely because the compound is not typically administered on its own, but as part of a larger ADC molecule .

Metabolic Pathways

Its primary function is as a building block in the synthesis of ADCs .

Transport and Distribution

As a component of ADCs, it is likely that the compound’s distribution is closely tied to the distribution of the ADCs themselves .

Subcellular Localization

As a component of ADCs, its localization would be expected to follow that of the ADCs, which typically target specific cell surface receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-(2-fmoc-aminoethyl)glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected with the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fmoc Protection: The Boc-protected glycine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.

Coupling: The final step involves coupling the Fmoc-protected aminoethyl group to the Boc-protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of Boc-n-(2-fmoc-aminoethyl)glycine follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Using techniques such as crystallization or chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-n-(2-fmoc-aminoethyl)glycine undergoes several types of reactions:

Deprotection: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.

Coupling: Reagents like DCC or DIC are used in the presence of bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

Deprotected Amino Acids: Removal of protective groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-glycine: Only has the Boc protective group.

Fmoc-glycine: Only has the Fmoc protective group.

Boc-n-(2-fmoc-aminoethyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

Boc-n-(2-fmoc-aminoethyl)glycine is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one protective group.

Activité Biologique

Boc-n-(2-fmoc-aminoethyl)glycine, also referred to as Fmoc-N-(2-Boc-aminoethyl)glycine, is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its applications in peptide synthesis, drug development, and bioconjugation.

Boc-n-(2-fmoc-aminoethyl)glycine is characterized by the following properties:

- Molecular Formula : C24H28N2O6

- Molecular Weight : 440.49 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 638.3°C at 760 mmHg

- Flash Point : 339.8°C

These properties facilitate its role as a versatile building block in various chemical reactions, particularly in peptide synthesis and drug development .

1. Peptide Synthesis

Boc-n-(2-fmoc-aminoethyl)glycine is extensively used in solid-phase peptide synthesis (SPPS). Its protective groups (Boc and Fmoc) allow for the selective modification of amino acids during synthesis, enabling researchers to create complex peptide structures with high specificity. The compound's stability under acidic conditions makes it particularly useful for synthesizing peptides that require multiple deprotection steps .

2. Drug Development

In the pharmaceutical industry, Boc-n-(2-fmoc-aminoethyl)glycine plays a crucial role in developing peptide-based therapeutics. Its ability to form stable conjugates with various biomolecules enhances its potential as a drug delivery system. This compound has shown promise in targeting specific biological pathways, making it a candidate for developing novel therapeutic agents .

3. Bioconjugation

The compound is also valuable in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is essential for creating targeted drug delivery systems and improving the efficacy of therapeutic agents. The ability to conjugate with antibodies enhances its application in antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells .

Case Study 1: Cellular Uptake Mechanism

Research has demonstrated that compounds similar to Boc-n-(2-fmoc-aminoethyl)glycine exhibit efficient cellular uptake mechanisms. For instance, studies on α-GPNA oligomers showed that their cellular uptake was significantly enhanced when they contained substituents like arginine, which facilitated interaction with cell membranes through bidentate hydrogen bonds . This suggests that modifications on the amino acid backbone can influence biological activity and cellular interactions.

Case Study 2: Cytotoxicity and Binding Affinity

Another study highlighted that Boc-n-(2-fmoc-aminoethyl)glycine derivatives could bind effectively to DNA and RNA, exhibiting cytotoxic properties against certain cancer cell lines. The binding affinity of these compounds was assessed using various assays, revealing their potential as therapeutic agents in oncology . The cytotoxic effects were attributed to their amphipathic nature, which allowed them to disrupt cellular membranes and induce apoptosis in malignant cells.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.